molecular formula C28H31N5O B2404474 4-[4-(benzo[g]quinolin-4-ylamino)phenyl]-N,N-diethylpiperazine-1-carboxamide CAS No. 34812-69-6

4-[4-(benzo[g]quinolin-4-ylamino)phenyl]-N,N-diethylpiperazine-1-carboxamide

Cat. No.: B2404474
CAS No.: 34812-69-6
M. Wt: 453.59
InChI Key: DIGCAFSNCARNNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[4-(benzo[g]quinolin-4-ylamino)phenyl]-N,N-diethylpiperazine-1-carboxamide is a synthetic compound that belongs to the class of piperazine derivatives. This compound is known for its complex structure, which includes a benzo[g]quinoline moiety, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(benzo[g]quinolin-4-ylamino)phenyl]-N,N-diethylpiperazine-1-carboxamide typically involves multiple steps, starting with the preparation of the benzo[g]quinoline core. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-pressure reactors and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

4-[4-(benzo[g]quinolin-4-ylamino)phenyl]-N,N-diethylpiperazine-1-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the piperazine ring can be modified by introducing different substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of quinoline N-oxides, while reduction can yield various reduced derivatives of the benzo[g]quinoline moiety .

Scientific Research Applications

4-[4-(benzo[g]quinolin-4-ylamino)phenyl]-N,N-diethylpiperazine-1-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of 4-[4-(benzo[g]quinolin-4-ylamino)phenyl]-N,N-diethylpiperazine-1-carboxamide involves its interaction with specific molecular targets. The benzo[g]quinoline moiety is known to intercalate with DNA, disrupting its function and leading to cell death. Additionally, the piperazine ring can interact with various enzymes and receptors, modulating their activity .

Comparison with Similar Compounds

Similar Compounds

    Quinazoline Derivatives: These compounds share a similar quinoline core and exhibit comparable biological activities.

    Piperazine Derivatives: Compounds with a piperazine ring, such as piperazine itself and its various substituted forms

Uniqueness

What sets 4-[4-(benzo[g]quinolin-4-ylamino)phenyl]-N,N-diethylpiperazine-1-carboxamide apart is its unique combination of the benzo[g]quinoline and piperazine moieties, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

4-[4-(benzo[g]quinolin-4-ylamino)phenyl]-N,N-diethylpiperazine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H31N5O/c1-3-31(4-2)28(34)33-17-15-32(16-18-33)24-11-9-23(10-12-24)30-26-13-14-29-27-20-22-8-6-5-7-21(22)19-25(26)27/h5-14,19-20H,3-4,15-18H2,1-2H3,(H,29,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIGCAFSNCARNNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)N1CCN(CC1)C2=CC=C(C=C2)NC3=CC=NC4=CC5=CC=CC=C5C=C34
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H31N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.